molecular formula C9H6F4N2S B1606816 1,3-bis-(Difluoromethyl)benzimidazole-2-thione CAS No. 329269-79-6

1,3-bis-(Difluoromethyl)benzimidazole-2-thione

Cat. No. B1606816
M. Wt: 250.22 g/mol
InChI Key: QTVRSDJOFRROLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-bis-(Difluoromethyl)benzimidazole-2-thione is a heterocyclic organic compound with the molecular formula C9H6F4N2S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1,3-bis-(Difluoromethyl)benzimidazole-2-thione can be confirmed by X-ray single crystallography . The molecular weight of the compound is 250.22 g/mol .

Scientific Research Applications

Anion Transport

1,3-bis-(Difluoromethyl)benzimidazole-2-thione has shown significant potential in the field of anion transport. A study by Peng et al. (2016) revealed that derivatives of 1,3-bis(benzimidazol-2-yl)benzene, which share a similar structural motif, exhibit potent anionophoric activity. This activity is enhanced significantly when modified with strong electron-withdrawing substituents. This finding suggests that 1,3-bis-(Difluoromethyl)benzimidazole-2-thione could be similarly effective in anion exchange processes (Peng et al., 2016).

Chemical Synthesis

The compound plays a crucial role in chemical synthesis. Petko and Yagupolskii (2001) explored the conditions for difluoromethylation of 2-mercaptobenzimidazoles, demonstrating the versatility of this compound in producing fluorinated alkyl substituents. This process paves the way for new synthetic routes in medicinal chemistry (Petko & Yagupolskii, 2001).

Catalysis

In the field of catalysis, Sharma et al. (2017) reported on the use of 1,3-dihydrobenzoimidazole-2-thione derivatives in the formation of complexes with catalytic properties. These complexes have been utilized in various organic reactions, indicating the potential application of 1,3-bis-(Difluoromethyl)benzimidazole-2-thione in catalyzing chemical reactions (Sharma et al., 2017).

Material Science

In material science, 1,3-bis-(Difluoromethyl)benzimidazole-2-thione derivatives have been explored for their potential in creating novel materials. Raghu et al. (2005) synthesized novel polyurethanes using derivatives of benzimidazolin-2-one and benzimidazolin-2-thione, showing the applicability of these compounds in developing new polymeric materials (Raghu, Gadaginamath, & Aminabhavi, 2005).

Photophysical Properties

The photophysical properties of compounds related to 1,3-bis-(Difluoromethyl)benzimidazole-2-thione have been a subject of research as well. Tyson et al. (2015) investigated a bis(N-heterocyclic thione) compound, shedding light on its luminescent properties. This research opens avenues for the use of 1,3-bis-(Difluoromethyl)benzimidazole-2-thione in photophysical applications (Tyson et al., 2015).

properties

IUPAC Name

1,3-bis(difluoromethyl)benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4N2S/c10-7(11)14-5-3-1-2-4-6(5)15(8(12)13)9(14)16/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVRSDJOFRROLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)N2C(F)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355541
Record name 1,3-Bis(difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(difluoromethyl)benzimidazole-2-thione

CAS RN

329269-79-6
Record name 1,3-Bis(difluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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